molecular formula C6H8N2O B121994 1-(Pyrimidin-5-yl)ethan-1-ol CAS No. 79691-74-0

1-(Pyrimidin-5-yl)ethan-1-ol

Cat. No. B121994
CAS RN: 79691-74-0
M. Wt: 124.14 g/mol
InChI Key: LHBKMPNNYVQNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyrimidin-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 31415-77-7 . It has a molecular weight of 124.14 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for “1-(Pyrimidin-5-yl)ethan-1-ol” is 1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 224.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol, a flash point of 92.1±26.3 °C, and an index of refraction of 1.516 .

Scientific Research Applications

Anticancer Agents

The pyrimidine skeleton is widely used in the design of anticancer agents . In a study, a series of triazolo pyrimidine indole derivatives were designed and synthesized, and their antiproliferative activities were tested against three human cancer cell lines . The compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suggests that “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used in the development of anticancer agents.

Antibacterial Agents

Pyrimidine derivatives have been found to exhibit potent antibacterial activity . In a study, novel synthetic routes for pyrimidine, pyridine, and pyrazole derivatives were reported, and the novel compounds were tested for biological activity against Gram+ bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram– bacteria (E. Coli and Klebsiella pneumonia) . The results showed that the novel compounds acted as potent antibacterial agents against all bacterial strains except Klebsiella pneumonia .

Antifungal Agents

Many pyrimidine derivatives act as antifungal agents . This suggests that “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used in the development of antifungal medications.

Antiviral Agents

Pyrimidine derivatives have also been found to act as antiviral agents . This suggests that “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used in the development of antiviral medications.

Antioxidant Agents

Many pyrimidine derivatives act as antioxidants . This suggests that “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used in the development of antioxidant medications.

Anti-HIV Agents

Pyrimidine derivatives have been found to act as anti-HIV agents . This suggests that “1-(Pyrimidin-5-yl)ethan-1-ol” could potentially be used in the development of anti-HIV medications.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound .

Future Directions

While specific future directions for “1-(Pyrimidin-5-yl)ethan-1-ol” are not available, pyrimidine derivatives are of interest in medicinal chemistry due to their broad range of biological activities . They are being explored for potential use in the treatment of various conditions, including infectious diseases, neurodegenerative disorders, and some forms of cancer .

properties

IUPAC Name

1-pyrimidin-5-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKMPNNYVQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507457
Record name 1-(Pyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-5-yl)ethan-1-ol

CAS RN

79691-74-0
Record name 1-(Pyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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